molecular formula C10H8BrN3S B1271979 2-[(5-Bromopyrimidin-2-yl)thio]aniline CAS No. 849021-43-8

2-[(5-Bromopyrimidin-2-yl)thio]aniline

Cat. No. B1271979
M. Wt: 282.16 g/mol
InChI Key: OWGBPUYHIKFDHK-UHFFFAOYSA-N
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Description

“2-[(5-Bromopyrimidin-2-yl)thio]aniline” is a chemical compound with the molecular formula C10H8BrN3S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of “2-[(5-Bromopyrimidin-2-yl)thio]aniline” and similar compounds often involves nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles . For instance, 5-Bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . More detailed synthesis methods can be found in relevant scientific literature .


Molecular Structure Analysis

The molecular structure of “2-[(5-Bromopyrimidin-2-yl)thio]aniline” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromine atom and a thioaniline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(5-Bromopyrimidin-2-yl)thio]aniline” such as melting point, boiling point, density, molecular weight, and others can be found in chemical databases .

Scientific Research Applications

Additionally, there is a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazopyridines . However, this synthesis does not specifically involve “2-[(5-Bromopyrimidin-2-yl)thio]aniline”.

Safety And Hazards

The safety data sheet (SDS) for “2-[(5-Bromopyrimidin-2-yl)thio]aniline” provides information about its potential hazards, handling, storage, and disposal guidelines . It’s important to note that this compound is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGBPUYHIKFDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375497
Record name 2-[2-(aminophenyl)thio]-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromopyrimidin-2-yl)thio]aniline

CAS RN

849021-43-8
Record name 2-[(5-Bromo-2-pyrimidinyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(aminophenyl)thio]-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-Bromopyrimidin-2-yl)thio]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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